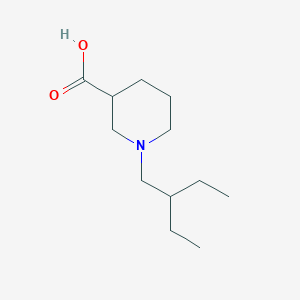
1-(2-乙基丁基)哌啶-3-羧酸
描述
科学研究应用
1-(2-Ethylbutyl)piperidine-3-carboxylic acid has several scientific research applications:
准备方法
The synthesis of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine derivatives with ethylbutyl halides under controlled conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
1-(2-Ethylbutyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
作用机制
The mechanism of action of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
相似化合物的比较
1-(2-Ethylbutyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
1-Benzylpyrrolidine-3-amine derivatives: These compounds also contain piperidine rings and exhibit various pharmacological effects, including antiaggregatory and antioxidant properties.
The uniqueness of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties .
生物活性
1-(2-Ethylbutyl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylbutyl group and a carboxylic acid functional group. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is with a molecular weight of approximately 213.32 g/mol. Its structure is essential for its interaction with biological targets, influencing its pharmacokinetics and dynamics.
Biological Activity Overview
Research indicates that piperidine derivatives, including 1-(2-Ethylbutyl)piperidine-3-carboxylic acid, exhibit various biological activities:
- Inhibition of Enzymes : Studies have shown that certain piperidine derivatives can act as inhibitors of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. This inhibition could have implications for metabolic disorders such as diabetes .
- Antiviral Properties : There is emerging evidence suggesting that piperidine derivatives may possess antiviral properties. For instance, molecular modeling studies indicate potential interactions with viral proteins, which could inhibit viral replication .
Case Studies
- Inhibition of PDHK : A study highlighted the efficacy of piperidine derivatives in inhibiting PDHK, which is significant in regulating glucose metabolism. The findings suggest that these compounds can modulate metabolic pathways, potentially aiding in the treatment of conditions like type 2 diabetes .
- Antiviral Activity : A recent investigation into novel antiviral agents included 1-(2-Ethylbutyl)piperidine-3-carboxylic acid among other compounds. The study utilized molecular docking techniques to assess the binding affinity of the compound to viral proteins, indicating promising antiviral activity that warrants further investigation .
Data Tables
属性
IUPAC Name |
1-(2-ethylbutyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-10(4-2)8-13-7-5-6-11(9-13)12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXIOAJUFBTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















